4-Fluoro-2,1,3-benzoselenadiazole
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Overview
Description
4-Fluoro-2,1,3-benzoselenadiazole is an organic compound that belongs to the class of benzoselenadiazoles. These compounds are characterized by a benzene ring fused with a selenadiazole ring, which contains selenium and nitrogen atoms. The addition of a fluorine atom at the 4-position of the benzene ring enhances the compound’s electronic properties, making it a valuable building block in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,1,3-benzoselenadiazole typically involves the following steps:
Bromination: The starting material, 2,1,3-benzoselenadiazole, undergoes bromination to introduce bromine atoms at specific positions on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cesium fluoride or potassium fluoride under appropriate conditions.
Cyclization: The fluorinated intermediate undergoes cyclization to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the selenium atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoselenadiazoles, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
4-Fluoro-2,1,3-benzoselenadiazole has a wide range of scientific research applications:
Organic Electronics: Used as a building block in the synthesis of low band gap polymers for organic solar cells.
Fluorescent Probes: Employed in the development of environment-sensitive fluorophores for bioimaging.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the creation of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its electron-deficient selenadiazole ring. This interaction can modulate the electronic properties of the target molecules, leading to changes in their behavior. The fluorine atom enhances the compound’s ability to participate in various chemical reactions, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar structure but contains sulfur instead of selenium.
2,1,3-Benzoselenadiazole: Lacks the fluorine atom at the 4-position.
4,7-Dibromo-2,1,3-benzoselenadiazole: Contains bromine atoms instead of fluorine.
Uniqueness
4-Fluoro-2,1,3-benzoselenadiazole is unique due to the presence of both fluorine and selenium atoms, which impart distinct electronic properties. This combination makes it particularly useful in applications requiring strong electron-accepting capabilities and high reactivity.
Properties
CAS No. |
668474-66-6 |
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Molecular Formula |
C6H3FN2Se |
Molecular Weight |
201.07 g/mol |
IUPAC Name |
4-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |
InChI Key |
ACBMUXCCQGEWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)F |
Origin of Product |
United States |
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